molecular formula C77H70BF24IrNO2P- B6338943 [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF CAS No. 880262-14-6

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF

Cat. No.: B6338943
CAS No.: 880262-14-6
M. Wt: 1731.3 g/mol
InChI Key: LADOFGASZSKWMF-XCHXSORBSA-N
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Description

The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is a complex organometallic compound that features a chiral phosphine ligand (Cy2-Ubaphox) coordinated to an iridium center. The iridium is also coordinated to 1,5-cyclooctadiene (COD) and the compound is paired with a tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) counterion. This compound is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions.

Mechanism of Action

Mode of Action

The compound [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is known to act as a catalyst in chemical reactions . As a catalyst, it speeds up the reaction rate by lowering the activation energy required for the reaction to proceed. It does this by providing an alternative reaction pathway with a lower activation energy.

Result of Action

The molecular and cellular effects of This compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it could potentially influence a wide range of molecular and cellular processes by accelerating specific chemical reactions .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the pH, temperature, and concentration of other reactants in the reaction environment. The compound is stored under inert gas (nitrogen or Argon) at 2-8°C, indicating that it may be sensitive to oxygen, moisture, or higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF typically involves the following steps:

    Ligand Synthesis: The chiral phosphine ligand (Cy2-Ubaphox) is synthesized through a series of organic reactions, starting from commercially available precursors

    Complex Formation: The synthesized ligand is then reacted with an iridium precursor, such as iridium chloride or iridium acetylacetonate, in the presence of 1,5-cyclooctadiene (COD). This step forms the iridium-ligand complex.

    Ion Exchange: The final step involves the exchange of the chloride or acetylacetonate counterion with the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BARF) counterion. This is typically achieved through a metathesis reaction using a silver salt of the BARF anion.

Industrial Production Methods

While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production would involve scaling up the synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions such as:

    Oxidation: The iridium center can undergo oxidation reactions, although these are less common.

    Substitution: Ligand substitution reactions can occur, where the COD ligand is replaced by other ligands.

Common Reagents and Conditions

    Hydrogenation: The compound is used as a catalyst in hydrogenation reactions, typically under mild conditions (room temperature to 50°C) and moderate hydrogen pressures (1-10 atm). Common reagents include hydrogen gas and various substrates such as alkenes and ketones.

    Oxidation: Oxidizing agents such as oxygen or peroxides can be used, although these reactions are less common.

Major Products

The major products of reactions catalyzed by this compound are typically enantiomerically enriched hydrogenated compounds. For example, in the hydrogenation of alkenes, the product would be the corresponding alkane with high enantiomeric excess.

Scientific Research Applications

Chemistry

    Asymmetric Catalysis: The compound is widely used in asymmetric hydrogenation reactions to produce chiral molecules, which are important in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

    Drug Synthesis: The enantiomerically pure compounds produced using this catalyst are valuable in the synthesis of active pharmaceutical ingredients (APIs) that require specific chiral configurations.

Industry

    Fine Chemicals: The compound is used in the production of fine chemicals where high enantiomeric purity is required.

Comparison with Similar Compounds

Similar Compounds

    [((4S,5S)-Ph2-Ubaphox)Ir(COD)]BARF: A similar compound with phenyl groups instead of cyclohexyl groups on the phosphine ligand.

    [((4S,5S)-Cy2-Binap)Ir(COD)]BARF: A compound with a different chiral ligand (Binap) but similar coordination environment.

Uniqueness

[((4S,5S)-Cy2-Ubaphox)Ir(COD)]BARF is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The specific chiral environment provided by the Cy2-Ubaphox ligand makes it particularly effective for producing enantiomerically pure compounds.

Properties

CAS No.

880262-14-6

Molecular Formula

C77H70BF24IrNO2P-

Molecular Weight

1731.3 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;dicyclohexyl-[2-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]-1,3-diphenylpropan-2-yl]oxyphosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide

InChI

InChI=1S/C37H46NO2P.C32H12BF24.C8H12.Ir/c1-29-35(38-36(39-29)32-21-11-4-12-22-32)37(27-30-17-7-2-8-18-30,28-31-19-9-3-10-20-31)40-41(33-23-13-5-14-24-33)34-25-15-6-16-26-34;34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-2-4-6-8-7-5-3-1;/h2-4,7-12,17-22,29,33-35H,5-6,13-16,23-28H2,1H3;1-12H;1-2,7-8H,3-6H2;/q;-1;;/b;;2-1-,8-7-;/t29-,35-;;;/m1.../s1

InChI Key

LADOFGASZSKWMF-XCHXSORBSA-N

Isomeric SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C[C@H]1OC(=N[C@H]1C(OP(C2CCCCC2)C3CCCCC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.[Ir]

SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir]

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1C(N=C(O1)C2=CC=CC=C2)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)OP(C5CCCCC5)C6CCCCC6.C1CC=CCCC=C1.[Ir]

Origin of Product

United States

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